![molecular formula C17H20N4O B5809722 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5809722.png)
2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine derivatives, including 2-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}pyrazine, are compounds with a pyrazine core that can be functionalized with various substituents, leading to a wide range of chemical and physical properties. These compounds are of interest in many fields of chemistry and materials science due to their structural diversity and potential applications.
Synthesis Analysis
The synthesis of pyrazine derivatives can involve multiple strategies, including the Sonogashira coupling reaction under standard conditions, which is a common method for synthesizing 2,5-di(aryleneethynyl)pyrazine derivatives with high yields. These reactions typically employ palladium and copper catalysts and can include various substituents to modify the pyrazine core (Zhao et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the orientation of substituent groups relative to the pyrazine ring. For example, in 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the phenyl rings are parallel to each other and inclined relative to the plane of the pyrazine ring, demonstrating the influence of substituents on the overall molecular geometry. Quantum chemical calculations can reveal details about the HOMO-LUMO gap and the distribution of electron density within these molecules (Zhao et al., 2004).
Chemical Reactions and Properties
Pyrazine derivatives can undergo various chemical reactions, including reduction and electrophilic substitution, depending on their specific substituents. For instance, cyclic voltammetry studies have shown that certain pyrazine derivatives can be reduced to radical anions under specific conditions, demonstrating their electrochemical activity and potential as electron-transporting materials (Zhao et al., 2004).
Physical Properties Analysis
The physical properties of pyrazine derivatives, such as solubility, melting point, and photoluminescence, can vary significantly depending on the nature of the substituents. For example, the UV-vis absorption and photoluminescence profiles can be influenced by the specific structure of the derivative, with potential applications in light-emitting devices (Zhao et al., 2004).
Orientations Futures
Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the pharmacological relevance of pyrazine and piperazine compounds . Additionally, further studies could aim to optimize the synthesis process and investigate the compound’s physical and chemical properties in more detail .
Propriétés
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-4-3-5-16(14(13)2)20-8-10-21(11-9-20)17(22)15-12-18-6-7-19-15/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAQIAJINMZDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NC=CN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5809639.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
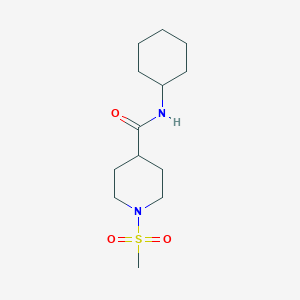
![N-methyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5809681.png)
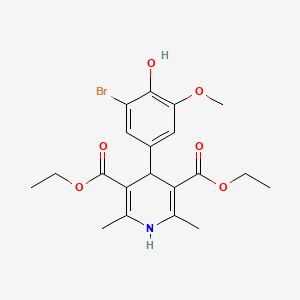
![1-(4-chlorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5809692.png)
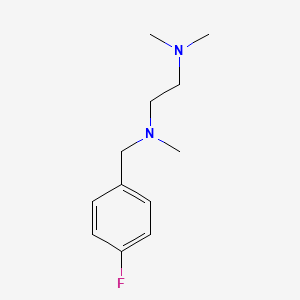
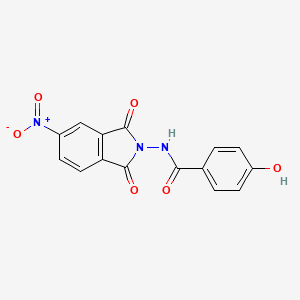
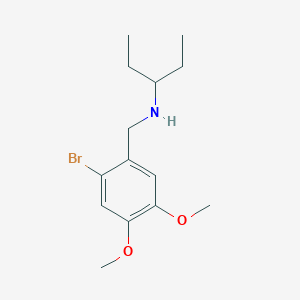
![N'-[(4-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809724.png)

![4-({[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B5809730.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5809737.png)